1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid
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Overview
Description
1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid is a heterocyclic compound that features an imidazole ring substituted with a methyl group, a methylsulfanyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with methylsulfanyl chloride in the presence of a base, followed by carboxylation using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazoles.
Scientific Research Applications
1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The methylsulfanyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
1-Methyl-2-(methylsulfanyl)-1H-imidazole: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain conditions.
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring, which can alter its chemical properties and biological activity.
Uniqueness: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid is unique due to the presence of both the methylsulfanyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields.
Properties
Molecular Formula |
C6H8N2O2S |
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Molecular Weight |
172.21 g/mol |
IUPAC Name |
3-methyl-2-methylsulfanylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2S/c1-8-4(5(9)10)3-7-6(8)11-2/h3H,1-2H3,(H,9,10) |
InChI Key |
LJFCAIXHJCEETB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SC)C(=O)O |
Origin of Product |
United States |
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